molecular formula C54H84O23 B12368114 Stauntoside R

Stauntoside R

Cat. No.: B12368114
M. Wt: 1101.2 g/mol
InChI Key: HCRHGKDIYYTQDK-MDVACGOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stauntoside R is a steroidal glycoside isolated from the roots of Cynanchum stauntonii, a perennial medicinal herb from the Asclepiadaceae family. This compound is part of a group of natural products known for their diverse biological activities, including hypolipidemic and antitumor properties .

Preparation Methods

Stauntoside R can be extracted from the roots of Cynanchum stauntonii using a 95% ethanol extract. The isolation process involves extensive spectroscopic analyses, including 1D and 2D NMR, HRESI-MS, and chemical methods

Chemical Reactions Analysis

Stauntoside R undergoes various chemical reactions typical of steroidal glycosides. These reactions include:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the glycosidic bonds or the steroidal backbone.

    Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C54H84O23

Molecular Weight

1101.2 g/mol

IUPAC Name

(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4R,5R,6R)-3-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C54H84O23/c1-23-45(74-38-18-33(62-7)46(24(2)68-38)75-39-19-34(63-8)47(25(3)69-39)77-51-43(59)42(58)41(57)35(20-55)73-51)32(56)17-37(67-23)76-48-26(4)70-52(44(60)49(48)64-9)71-29-14-15-53(5)28(16-29)11-12-30-31(53)13-10-27-21-65-54(6)40(27)36(22-66-54)72-50(30)61/h11,21,23-26,29-49,51-52,55-60H,10,12-20,22H2,1-9H3/t23-,24-,25+,26-,29+,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,51+,52+,53+,54+/m1/s1

InChI Key

HCRHGKDIYYTQDK-MDVACGOHSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4([C@H]5CCC6=CO[C@@]7([C@H]6[C@@H](CO7)OC(=O)[C@@H]5CC=C4C3)C)C)C)O)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)OC

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6=COC7(C6C(CO7)OC(=O)C5CC=C4C3)C)C)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.